2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOZGMRGAOROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with 4-biphenylamine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The biphenyl group can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, facilitating the creation of novel compounds with tailored properties.
Biology
The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Thiazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and anticancer activities .
Medicine
In medicinal chemistry, this compound is investigated as a scaffold for drug development , particularly in designing new therapeutic agents targeting diseases such as Alzheimer's. It has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases .
Industry
In industrial applications, this compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have shown efficacy in inhibiting cell proliferation in cancer cell lines like HepG2 (human liver cancer cells). Studies have demonstrated that these compounds can induce G2/M phase arrest and apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties . Some studies suggest that this compound may inhibit bacterial growth effectively, making it a candidate for further exploration in treating infections .
Neuroprotective Effects
The compound's ability to inhibit BChE suggests potential neuroprotective effects , which could be beneficial in developing treatments for Alzheimer's disease. The IC50 values for related compounds indicate potent inhibitory effects compared to standard drugs like donepezil .
Case Studies
- Inhibition of Butyrylcholinesterase : Studies have reported IC50 values ranging from 0.20 µM to 14.30 µM for related thiazole derivatives against BChE, indicating strong potential for neurodegenerative disease treatment .
- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively inhibit various bacterial strains, suggesting that this compound may also possess this capability .
- Cytotoxicity Against HepG2 Cells : In vitro studies have demonstrated that certain thiazole derivatives induce apoptosis in HepG2 cells, highlighting their potential as anticancer agents .
Summary of Findings
The applications of this compound span multiple fields:
- Neuroprotective Effects : Through inhibition of BChE.
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Potential : Inducing apoptosis and cell cycle arrest in cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The biphenyl and bromophenyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
a. 4-(4-Bromophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole (3c)
- Structure : 4-(4-Bromophenyl) at position 4; hydrazinyl-dicyclopropylmethylene at position 2.
- Synthesis: Yield of 44% in dichloromethane/methanol, melting point 139–140°C .
- The biphenyl moiety likely increases steric bulk and lipophilicity, which may affect solubility and membrane permeability.
b. 2-[2-((4-(4-Cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-bromophenyl)thiazole (5)
- Structure: 4-(4-Bromophenyl) at position 4; hydrazinyl-arylcyanophenoxy at position 2.
- Synthesis : Yield of 88%, melting point 217–218°C .
- In contrast, the biphenyl group in the target compound may contribute to π-π stacking interactions in biological targets.
c. 2-Amino-4-(4-biphenylyl)thiazole (CAS 2834-79-9)
Physicochemical Properties
*Estimated based on biphenyl (logP ~3.5) and bromophenyl (logP ~2.9) contributions.
Key Observations :
b. Enzyme Specificity
- Compound 41g (4-(4-biphenyl)thiazole) : Demonstrates selective inhibition of HIV RNase H over DNA polymerase (SpI = 0.11), attributed to steric and electronic effects of the biphenyl group .
- Comparison : The 4-bromophenyl group in the target compound could introduce halogen bonding with catalytic residues, modulating selectivity.
Biological Activity
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C18H14BrN
- Molecular Weight : 340.21 g/mol
- CAS Number : 1965304-88-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to engage in various interactions, such as:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. The IC50 values for related compounds have been reported between 0.20 µM and 14.30 µM, indicating potent inhibitory effects compared to standard drugs like donepezil .
- Antimicrobial Activity : Thiazole derivatives often exhibit antibacterial properties. Some studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess this capability .
Anticancer Activity
Research indicates that thiazole derivatives can have significant anticancer properties. For instance, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines such as HepG2 (human liver cancer cells). In vitro studies revealed that certain thiazole derivatives induced G2/M phase arrest and apoptosis in these cells .
Antioxidant Activity
The compound's potential as an antioxidant has also been explored. Studies measuring the DPPH and ABTS radical scavenging activities indicated that thiazole derivatives can effectively neutralize free radicals, which is essential for preventing oxidative stress-related damage .
Case Studies
- Inhibition of Butyrylcholinesterase :
- Antimicrobial Efficacy :
- Cytotoxicity Against HepG2 Cells :
Summary of Findings
The biological activity of this compound suggests significant potential in various therapeutic areas:
- Neuroprotective Effects : Through BChE inhibition.
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Potential : Inducing apoptosis and cell cycle arrest in cancer cells.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted bromoketones and thiosemicarbazides or thiourea derivatives. For example, a reflux in ethanol with glacial acetic acid as a catalyst is common, followed by purification via column chromatography or recrystallization . Reaction time (e.g., 4–6 hours) and solvent polarity significantly influence yield. Monitoring via TLC (e.g., Macherey-Nagel Polygram Sil G/UV254 plates) ensures intermediate formation .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- 1H/13C NMR : Essential for verifying substituent positions and aromatic proton environments. For instance, the biphenyl group shows distinct splitting patterns in the aromatic region .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving steric effects and verifying bond angles/distances .
- Mass spectrometry : Confirms molecular weight (e.g., 279.16 g/mol for related bromophenyl-thiazoles) .
Q. How can researchers assess the purity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Additionally, melting point analysis and elemental composition verification (e.g., CHNS combustion analysis) ensure purity >95% .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the thiazole ring influence biological activity?
Substituent position and electronegativity directly modulate interactions with biological targets. For example:
- 4-Biphenyl group : Enhances π-π stacking with hydrophobic enzyme pockets, improving potency (e.g., Spl = 0.11 for RNase H inhibition) .
- 4-Bromophenyl group : Introduces steric bulk and electron-withdrawing effects, potentially altering binding kinetics . Comparative studies with fluorophenyl or nitrophenyl analogs are critical for structure-activity relationship (SAR) analysis .
Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for hepatocellular carcinoma) and control compounds .
- Mechanistic profiling : Evaluate multiple pathways (e.g., TAM polarization inhibition vs. RT-associated enzyme modulation) .
- Dose-response studies : Identify concentration-dependent effects, as suboptimal dosing may yield false negatives .
Q. How can computational modeling enhance the design of thiazole derivatives with improved pharmacokinetic properties?
- Docking simulations : Predict binding affinity to targets like RNase H or TAM receptors using software such as AutoDock .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability, guiding structural modifications (e.g., adding methyl groups for membrane permeability) .
Data Analysis and Experimental Design
Q. What strategies mitigate crystallographic data discrepancies in thiazole derivatives?
- Twinned data refinement : Use SHELXE for high-resolution data to resolve overlapping reflections .
- Temperature factors (B-factors) : Analyze thermal motion to distinguish disorder from experimental artifacts .
Q. How do researchers validate the role of this compound in inhibiting tumor-associated macrophage (TAM) polarization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
